Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 3-position and an ethyl ester group at the 4-carboxylate position makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized by cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Esterification: The ethyl ester group can be introduced by reacting the carboxylic acid derivative with ethanol in the presence of a dehydrating agent like sulfuric acid or using esterification reagents like ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the ester group to an alcohol.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify the existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-substituted pyrrolo[2,3-b]pyridine derivatives.
Reduction: Formation of 3-debrominated or 4-hydroxy derivatives.
Oxidation: Formation of 4-carboxylic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in the development of inhibitors for specific enzymes or receptors involved in disease pathways.
Material Science: It is utilized in the synthesis of organic materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the design of probes for studying biological processes at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: The presence of an iodine atom can lead to different substitution patterns and reactivity.
Ethyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Fluorine substitution can enhance the compound’s stability and influence its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)6-3-4-12-9-8(6)7(11)5-13-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKSCHDSNTLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CNC2=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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